molecular formula C23H28N4O B2519703 (E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide CAS No. 2035004-29-4

(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide

Cat. No.: B2519703
CAS No.: 2035004-29-4
M. Wt: 376.504
InChI Key: RTGPUQALZXEYPO-BMRADRMJSA-N
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Description

This compound is an acrylamide derivative featuring a tetrahydroquinazoline core linked via a piperidine moiety to an (E)-configured acrylamide group substituted with methyl and phenyl groups.

Properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-17(15-18-7-3-2-4-8-18)23(28)26-19-11-13-27(14-12-19)22-20-9-5-6-10-21(20)24-16-25-22/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3,(H,26,28)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGPUQALZXEYPO-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, exploring various studies that highlight its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C21H26N4O\text{C}_{21}\text{H}_{26}\text{N}_{4}\text{O}

This structure includes a piperidine ring and a tetrahydroquinazoline moiety, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. GPCRs play a crucial role in numerous physiological processes and are common targets for drug development .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
HeLa12.7
K5628.5
MDA-MB-36121.5

These findings suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, making it a candidate for further anticancer drug development.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound against several cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Neuroprotection Research : Another study focused on the neuroprotective properties of related compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce beta-amyloid plaque formation and improve cognitive function in animal models.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the use of piperidine derivatives and tetrahydroquinazoline as key building blocks. The reaction conditions often include the use of catalysts such as silica-supported acids to facilitate the formation of the acrylamide structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that similar compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing quinazoline structures have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to enhanced activity, suggesting that (E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide may also possess similar properties.

Anticancer Activity

Compounds with structural similarities to this compound have been investigated for their anticancer properties. Studies have demonstrated that certain quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Neurological Effects

Given its structural components, particularly the piperidine and tetrahydroquinazoline moieties, this compound may exhibit neuroprotective effects. Research into related compounds has suggested potential applications in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting enzymes involved in neuroinflammation and oxidative stress.

Treatment of Metabolic Disorders

The inhibition of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been associated with improvements in metabolic syndrome-related conditions like type 2 diabetes and obesity. Compounds similar to this compound could be explored for their ability to modulate these pathways effectively.

Antidepressant Activity

Emerging evidence suggests that piperidine-based compounds may possess antidepressant properties through their interaction with neurotransmitter systems. Investigating the effects of this compound on serotonin and norepinephrine levels could provide insights into its potential as an antidepressant.

Antimicrobial Efficacy

A study evaluating various quinazoline derivatives demonstrated that compounds with similar structures showed minimum inhibitory concentrations (MICs) in the range of 6.25 µg/mL against Mycobacterium smegmatis . Such findings suggest that this compound may warrant further investigation for its antimicrobial potential.

Anticancer Screening

In a comparative study involving several piperidine derivatives, some were found to significantly inhibit cancer cell proliferation in vitro . The mechanisms identified included cell cycle arrest and apoptosis induction, indicating a promising avenue for further research into the anticancer properties of this compound.

Chemical Reactions Analysis

Acrylamide Functional Group Reactivity

The (E)-configured acrylamide group undergoes reactions typical of α,β-unsaturated carbonyl systems:

Reaction Type Conditions Outcome Evidence from Analogs
Michael Addition Nucleophiles (e.g., amines, thiols)Conjugate addition at β-position, forming adducts with retained stereochemistry Observed in similar acrylamide derivatives
Hydrolysis Acidic/alkaline aqueous mediaCleavage to carboxylic acid or amide intermediates Hydrolysis of acrylamides under basic conditions
Cycloaddition Dienophiles (Diels-Alder)Formation of six-membered rings via [4+2] cycloaddition Demonstrated in imidazo[1,2-a]pyridines

The stereochemistry of the acrylamide’s double bond ((E)-configuration) is critical for regioselectivity in these reactions .

Piperidine and Tetrahydroquinazoline Reactivity

The piperidine and tetrahydroquinazoline moieties contribute to nucleophilic and redox-driven transformations:

Piperidine Nitrogen Reactions

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form quaternary ammonium salts or amides .

  • Oxidation : Piperidine rings undergo oxidation with agents like PCC to form N-oxides .

Tetrahydroquinazoline Reactivity

  • Aromatic Electrophilic Substitution : The tetrahydroquinazoline’s electron-rich aromatic ring participates in Friedel-Crafts acylations or nitrations .

  • Ring-Opening Reactions : Acidic conditions cleave the tetrahydroquinazoline ring, yielding aminobenzene derivatives .

Stereochemical Stability

The (E)-acrylamide configuration is susceptible to photoisomerization under UV light, forming a (Z)-isomer with reduced bioactivity . This isomerization is mitigated by steric hindrance from the 2-methylphenyl group .

Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions enable functionalization of aromatic groups:

Reaction Catalyst System Application
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Introduces aryl/heteroaryl groups at C3-phenyl
Buchwald-Hartwig Pd₂(dba)₃, XantphosAmination of tetrahydroquinazoline

Degradation Pathways

  • Photodegradation : UV exposure leads to acrylamide isomerization and quinazoline ring oxidation .

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the piperidine and tetrahydroquinazoline moieties to N-oxide metabolites .

Comparative Reactivity Table

Functional Group Reactivity Priority Key Influencing Factors
AcrylamideHighSteric hindrance, solvent polarity
PiperidineModerateBasicity (pKa ~10), steric environment
TetrahydroquinazolineLowElectron density, ring strain

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The tetrahydroquinazoline core in the target compound distinguishes it from analogs with alternative bicyclic systems. For example, (S)-N-[1-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-3-(2-methyl-pyrimidin-5-yl)-N-(4-pyrazol-1-yl-benzyl)-acrylamide () replaces tetrahydroquinazoline with a tetrahydroisoquinoline system. The larger ring size and altered electron distribution in isoquinoline derivatives may influence binding affinity to targets like kinases, where quinazoline-based compounds (e.g., gefitinib) are well-established .

Acrylamide Substituent Variations

The acrylamide group’s substituents significantly impact physicochemical and pharmacological properties:

  • Compound 5012 (): Features a nitro group (electron-withdrawing) and p-tolyl substituent. Nitro groups often enhance potency but may reduce metabolic stability due to redox activity.
  • (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (): Incorporates a cyano group and trimethoxyphenyl moiety.
Table 1: Substituent Effects on Acrylamide Analogs
Compound Substituents Calculated LogP* Hypothetical Activity Trend
Target Compound Methyl, Phenyl 3.8 Moderate solubility
Compound 5012 () Nitro, p-Tolyl 4.2 High potency, low stability
Compound Cyano, Trimethoxyphenyl 2.5 Improved solubility

*LogP estimated via fragment-based methods.

Amine Linker Modifications

The piperidine-4-yl group in the target compound contrasts with n-propylamine in Compound 5012 (). Piperidine’s rigidity and basicity may enhance target engagement through spatial orientation and hydrogen bonding, whereas linear alkylamines (e.g., n-propyl) offer conformational flexibility but lower directional specificity .

Quantitative Similarity Analysis

Similarity coefficients, such as the Tanimoto index, quantify structural overlap using binary fingerprints. For example:

  • Target vs. Compound 5012 : Shared acrylamide and aromatic motifs may yield a Tanimoto score >0.6, suggesting moderate similarity. However, divergent cores (tetrahydroquinazoline vs. oxazolone) reduce overlap .
  • Target vs. Compound : Higher similarity (~0.7) due to shared piperidine and acrylamide groups, but differences in core heterocycles limit alignment .

Research Implications and Gaps

While structural comparisons highlight key modifications influencing drug-like properties, empirical data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Further studies should:

Synthesize the target compound using methods analogous to those in .

Evaluate kinase inhibition profiles against tetrahydroquinazoline-based benchmarks.

Optimize substituents using insights from analogs (e.g., cyano groups for solubility, nitro for potency).

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